molecular formula C18H14O2 B11858526 (e)-6-Methyl-3-styrylchromone

(e)-6-Methyl-3-styrylchromone

Cat. No.: B11858526
M. Wt: 262.3 g/mol
InChI Key: IFQHDNJVTFYZAR-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-6-Methyl-3-styrylchromone is a synthetic member of the 3-styrylchromone family, an emerging class of oxygen-containing heterocyclic compounds recognized as a promising scaffold in drug discovery . This compound features a chromone core (4H-1-benzopyran-4-one) with a styryl group attached at the C-3 position and a methyl substituent at the C-6 position . 3-Styrylchromones are of significant research interest due to their diverse biological activities, particularly in oncology . Studies on structurally similar 3-styrylchromones, especially those with a methoxy group at the C-6 position, have demonstrated potent and tumor-specific cytotoxicity against various human cancer cell lines, including oral squamous cell carcinoma (OSCC) . The antitumor potential of this class is linked to its ability to induce apoptosis and suppress autophagy in malignant cells while showing significantly lower cytotoxicity against normal human epithelial cells, indicating a favorable therapeutic window . Furthermore, recent research highlights that 3-styrylchromone derivatives can function as dual-acting agents by simultaneously targeting both cancer cell proliferation and the inflammatory tumor microenvironment (TME) . They achieve this by suppressing the critical HMGB1-RAGE-ERK1/2 signaling axis, which inhibits the production of pro-inflammatory cytokines and can lead to cell cycle arrest and the initiation of apoptosis in cancer cells through the down-regulation of proteins like XIAP and up-regulation of Bax and caspase-3/7 . This compound is supplied as a high-purity compound for research purposes. It is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

6-methyl-3-[(E)-2-phenylethenyl]chromen-4-one

InChI

InChI=1S/C18H14O2/c1-13-7-10-17-16(11-13)18(19)15(12-20-17)9-8-14-5-3-2-4-6-14/h2-12H,1H3/b9-8+

InChI Key

IFQHDNJVTFYZAR-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)/C=C/C3=CC=CC=C3

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)C=CC3=CC=CC=C3

Origin of Product

United States

Reactivity and Advanced Chemical Transformations of E 6 Methyl 3 Styrylchromone Analogues

Cycloaddition Reactions of Styrylchromones

Styrylchromones, particularly 3-styrylchromone derivatives, can function as dienes in [4+2] cycloaddition reactions, a classic example being the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com This reactivity allows for the stereocontrolled synthesis of six-membered rings, providing a powerful tool for building molecular complexity. wikipedia.org The reaction involves the interaction of the 4π-electron system of the diene with the 2π-electron system of a dienophile. sigmaaldrich.comkhanacademy.org

In the context of 3-styrylchromones, the diene component is comprised of the C2-C3 double bond of the chromone (B188151) ring and the exocyclic double bond of the styryl group. For the reaction to proceed, the diene must be able to adopt an s-cis conformation. masterorganicchemistry.comyoutube.com The Diels-Alder reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. wikipedia.orgyoutube.com This concerted mechanism is responsible for the high stereospecificity of the reaction, where the stereochemistry of the reactants is faithfully translated to the product. masterorganicchemistry.comstudy.comlibretexts.org

The stereochemical outcome of the Diels-Alder reaction is governed by the "endo rule," which predicts that the major product will arise from a transition state where the electron-withdrawing groups of the dienophile are oriented towards the developing pi-system of the diene. youtube.com This orientation is favored due to secondary orbital interactions that stabilize the endo transition state relative to the exo transition state. youtube.com

The reactivity of 3-styrylchromones as dienes has been effectively demonstrated in reactions with various dienophiles, particularly N-substituted maleimides. researchgate.net Under microwave irradiation and solvent-free conditions, 3-styrylchromones undergo Diels-Alder cycloaddition with dienophiles such as N-methylmaleimide and N-phenylmaleimide. researchgate.net

The stereochemistry of the starting styrylchromone isomer dictates the stereochemistry of the resulting cycloadduct. For instance, the reaction of (E)-3-styrylchromones with N-methylmaleimide stereoselectively yields the exo cycloadduct. researchgate.net Conversely, the corresponding (Z)-isomer produces the endo cycloadduct. researchgate.net This stereoselectivity highlights the concerted nature of the cycloaddition. With less reactive dienophiles like N-phenylmaleimide, a mixture of products can be observed, sometimes resulting from the in-situ isomerization of the starting material. researchgate.net Other dienophiles, such as 2-(2-nitrovinyl)thiophene, have also been successfully employed in these reactions. researchgate.net

DieneDienophileConditionsProductStereochemistryReference
(E)-3-StyrylchromoneN-MethylmaleimideMicrowave, solvent-free4-Aryl-1,3-dioxo-3a,4,11a,11b-tetrahydropyrrolo[3,4-c]xanthoneexo cycloadduct researchgate.net
(Z)-3-StyrylchromoneN-MethylmaleimideMicrowave, solvent-free4-Aryl-1,3-dioxo-3a,4,11a,11b-tetrahydropyrrolo[3,4-c]xanthoneendo cycloadduct researchgate.net
(E)-3-Styrylchromone2-(2-Nitrovinyl)thiopheneMicrowave, solvent-free2-Aryl-3-(2-thienyl)xanthoneN/A researchgate.net

The primary cycloadducts formed from the Diels-Alder reaction of 3-styrylchromones are often thermally unstable and can undergo further transformations. A synthetically valuable sequence involves the in-situ or subsequent oxidation of these adducts to furnish highly stable, aromatic xanthone (B1684191) derivatives. researchgate.net

In some cases, such as the reaction with 2-(2-nitrovinyl)thiophene, the initial cycloadduct spontaneously eliminates nitrous acid (HNO2) and oxidizes to directly yield the corresponding 2-aryl-3-(2-thienyl)xanthone. researchgate.net In other instances, particularly with maleimide (B117702) adducts, an external oxidant is required to facilitate the aromatization. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has been shown to be an effective reagent for this oxidative step, converting the tetrahydropyrrolo[3,4-c]xanthone cycloadducts into fully aromatic 4-aryl-1,3-dioxopyrrolo[3,4-c]xanthones. researchgate.net This cycloaddition-oxidation strategy provides a direct and efficient pathway to complex, fused xanthone systems. researchgate.net

Computational chemistry, particularly methods like ab initio calculations and Density Functional Theory (DFT), serves as a powerful tool for understanding the intricate details of reaction mechanisms, including cycloadditions. semanticscholar.orgresearchgate.netresearchgate.net These studies can provide insights into transition state geometries, activation energies, and the electronic factors that govern selectivity. arxiv.orgmdpi.com

For the Diels-Alder reactions of 3-styrylchromones, ab initio calculations have been employed to study the regio- and stereoselectivity of the cycloaddition. researchgate.net The theoretical calculations are in complete agreement with the experimental findings, confirming that the reactions are thermodynamically controlled. researchgate.net Such computational models can rationalize the preference for the endo adduct from the (Z)-isomer and the exo adduct from the (E)-isomer, providing a deeper understanding of the orbital interactions at play in the transition state. researchgate.netresearchgate.netscielo.org.mx DFT studies are widely used to explore the polar nature of cycloaddition reactions and predict the favored regioisomeric and stereoisomeric pathways. researchgate.netmdpi.com

Diels-Alder Cycloadditions as Dienes: Mechanism and Stereochemical Outcomes

Photo-Oxidative Cyclization Reactions Leading to Fused Ring Systems

In addition to thermal cycloadditions, styrylchromones can undergo photochemical reactions to produce fused ring systems. The irradiation of 2-styrylchromones, an analogue of the 3-styrylchromone framework, facilitates a photo-oxidative cyclization to yield 12H-benzo[a]xanthen-12-ones. clockss.orgscispace.com This reaction provides a facile, albeit typically low-yielding (10-20%), entry into these complex, fused heterocyclic structures. clockss.org

The transformation is initiated by photochemical (E) to (Z) isomerization of the styryl double bond. scispace.com This is followed by an electrocyclic reaction and subsequent oxidative aromatization to give the final xanthone product. scispace.com Daylight can be sufficient to induce this photooxidative cyclization. scispace.comjst.go.jp This methodology represents a metal-free approach to xanthone synthesis. nih.gov

Isomerization and Rearrangement Processes within the Styrylchromone Framework

Isomerization represents a key process in the chemistry of styrylchromones, influencing their reactivity and the products formed in various transformations. wikipedia.org As mentioned previously, the (E)/(Z) isomerization of the styryl double bond is a crucial primary step in the photo-oxidative cyclization of 2-styrylchromones. scispace.com

This geometric isomerization can also occur under thermal conditions. For example, during the Diels-Alder reaction of (Z)-3-styrylchromones with the less reactive dienophile N-phenylmaleimide, in-situ isomerization to the (E)-3-styrylchromone can occur. researchgate.net This leads to the formation of the exo adduct, a product characteristic of the (E)-isomer, alongside the expected endo adduct from the (Z)-isomer. researchgate.net This demonstrates the dynamic nature of the styrylchromone framework and the potential for isomerization to compete with or precede other reaction pathways, thereby influencing the final product distribution.

Advanced Spectroscopic Characterization and Structural Elucidation of E 6 Methyl 3 Styrylchromone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Assignment

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the carbon-hydrogen framework of organic molecules. For (E)-6-methyl-3-styrylchromone, these techniques confirm the presence and connectivity of the chromone (B188151) and styryl moieties, as well as the specific substitution pattern.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and coupling of hydrogen atoms. In a typical deuterated chloroform (CDCl₃) solvent, the spectrum of this compound is expected to show distinct signals corresponding to the aromatic, vinylic, and methyl protons.

The protons of the styryl group's double bond are anticipated to appear as doublets in the vinylic region (typically δ 6.5-7.5 ppm) with a large coupling constant (J > 15 Hz), which is characteristic of the (E) or trans configuration. The aromatic protons of the unsubstituted phenyl ring generally appear as a multiplet between δ 7.2 and 7.6 ppm.

The protons on the chromone core exhibit specific chemical shifts. The H-2 proton is expected to be a sharp singlet at a downfield position (around δ 8.0-8.2 ppm) due to the influence of the adjacent oxygen and the styryl group. The protons on the benzene (B151609) ring of the chromone core (H-5, H-7, and H-8) will show characteristic splitting patterns. The methyl group at the C-6 position is expected to appear as a singlet in the aliphatic region, typically around δ 2.4 ppm. researchgate.netresearchgate.net

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
6-CH₃~2.4s-
H-5~7.9d~2.0
H-7~7.5dd~8.5, 2.0
H-8~7.3d~8.5
H-2~8.1s-
H-α (vinylic)~7.0d~16.0
H-β (vinylic)~7.4d~16.0
Styryl Ar-H~7.2-7.6m-

Note: Predicted values are based on data from analogous styrylchromones and 6-methylchromone derivatives.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., sp³, sp², carbonyl). The spectrum for this compound would be expected to show signals for all carbon atoms in the structure.

The carbonyl carbon (C-4) of the chromone ring is the most deshielded, appearing significantly downfield (around δ 175-180 ppm). The carbons of the aromatic rings and the double bond appear in the δ 110-160 ppm range. The methyl carbon at C-6 would give a characteristic signal in the aliphatic region, typically around δ 20-22 ppm. mdpi.commdpi.comresearchgate.net The chemical shifts of the chromone ring carbons are influenced by the electron-donating methyl group and the conjugated styryl substituent.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
6-CH₃~21
C-4 (C=O)~178
C-2~155
C-8a~154
C-6~136
C-7~134
C-5~125
C-4a~123
C-8~118
C-3~120
C-α (vinylic)~122
C-β (vinylic)~130
Styryl Ar-C~126-135

Note: Predicted values are based on data from analogous styrylchromones and 6-methylchromone derivatives.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. For this compound (C₁₈H₁₄O₂), the molecular weight is 262.30 g/mol .

In electrospray ionization (ESI-MS), the compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 263. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. The fragmentation of styrylchromones often involves characteristic losses and rearrangements. nih.gov Based on studies of related 2-styrylchromones, key fragmentation pathways for the 3-styryl isomer would likely include:

Retro-Diels-Alder (RDA) reactions: A characteristic fragmentation pattern for chromones, leading to the cleavage of the pyrone ring.

Loss of small molecules: Neutral losses such as CO (28 Da) and H₂O (18 Da) are common.

Cleavage of the styryl group: Fission at the vinylic bond can lead to fragments corresponding to the styryl cation or the chromone radical cation.

Interactive Data Table: Predicted Key Mass Fragments for this compound

m/z ValueProposed FragmentPossible Origin
263[M+H]⁺Protonated molecular ion
235[M+H - CO]⁺Loss of carbon monoxide from the pyrone ring
160[C₉H₈O₂]⁺Fragment containing the 6-methylchromone core
132[C₈H₈O]⁺Fragment from RDA reaction
103[C₈H₇]⁺Styryl cation fragment

Note: Fragmentation patterns are predicted based on the general behavior of chromones and styryl derivatives in MS/MS experiments. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

The IR spectrum of this compound would display several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the α,β-unsaturated ketone in the chromone ring, expected in the region of 1630-1660 cm⁻¹.

C=C Stretch: Absorptions for the aromatic rings and the styryl double bond are expected in the 1500-1620 cm⁻¹ region.

C-H Stretch: Aromatic and vinylic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.

C-O Stretch: The aryl-ether C-O-C stretching vibrations of the chromone ring are expected in the 1200-1300 cm⁻¹ range.

trans C-H Bend: A key band confirming the (E)-configuration of the styryl double bond is the out-of-plane C-H bending vibration, which gives a strong absorption around 960-980 cm⁻¹. udel.eduvscht.cz

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3050MediumC-H StretchAromatic/Vinylic
~2920MediumC-H StretchMethyl (CH₃)
~1645StrongC=O Stretchα,β-Unsaturated Ketone
~1610, 1580, 1490Medium-StrongC=C StretchAromatic/Vinylic
~1250StrongC-O StretchAryl Ether
~970StrongC-H Bend (out-of-plane)trans-Alkene

Note: Values are typical ranges for the specified functional groups and are based on general IR correlation tables and data for similar compounds. maricopa.eduucla.edu

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

While NMR, MS, and IR spectroscopy provide comprehensive information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and stereochemistry.

While specific crystallographic data for this compound is not available, analysis of a structurally similar compound, (E)-6-Methyl-3-(2-methylbenzylidene)chroman-2-one (a coumarin derivative), reveals important structural features. nih.gov In this related structure, the molecule adopts a conformation where the two main ring systems are not coplanar. The crystal packing is stabilized by intermolecular hydrogen bonds and C-H···π interactions. nih.gov A similar analysis for this compound would be expected to reveal details about its solid-state packing and intermolecular forces, which are crucial for understanding its physical properties.

Interactive Data Table: Expected Crystal Data Parameters for a Styrylchromone Derivative

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Molecules per unit cell (Z)2 or 4
Key Dihedral AngleAngle between chromone and phenyl planes
Intermolecular Interactionsπ-π stacking, C-H···O hydrogen bonds

Note: This table represents typical parameters observed for similar organic molecules and is for illustrative purposes. nih.govmdpi.com

Computational Chemistry and Cheminformatics Applications in E 6 Methyl 3 Styrylchromone Research

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For the 3-styrylchromone scaffold, QSAR studies have been instrumental in identifying key structural determinants for activities like cytotoxicity and tumor-specificity.

Predictive Modeling of Biological Potency and Selectivity (e.g., Cytotoxicity, Tumor-Specificity, Enzyme Inhibition)

Predictive QSAR models have been developed for various 3-styrylchromone derivatives to forecast their biological efficacy. These models are particularly valuable for understanding cytotoxicity against cancer cells and selectivity towards tumor tissues over normal cells.

Research on a series of 3-styrylchromone derivatives has demonstrated that specific substitutions on the chromone (B188151) and styryl rings are crucial for enhancing cytotoxicity and tumor selectivity josai.ac.jp. A key finding from these studies is the significant role of substituents at the 6-position of the chromone ring. For instance, a derivative featuring a methoxy (B1213986) group at the 6-position, combined with a hydroxyl group at the 4'-position of the styryl moiety, exhibited the highest tumor-selectivity among the tested compounds josai.ac.jpnih.gov. This suggests that the presence of an electron-donating group at the C-6 position of the chromone core in (E)-6-methyl-3-styrylchromone could be a favorable feature for its anticancer potential.

Further studies have expanded on this, comparing the effects of substitution at different positions. One study synthesized 3-styrylchromones with a methoxy group at the 7-position and found that this modification led to even higher tumor-specificity compared to the 6-methoxy analogues iiarjournals.orgnih.gov. This highlights the nuanced role of substituent placement in dictating biological outcomes. These predictive models serve as a guide for synthesizing new derivatives, such as this compound, with potentially enhanced potency and a better selectivity profile.

Correlation of Biological Activity with Physicochemical, Structural, and Quantum Chemical Descriptors

The predictive power of QSAR models relies on the correlation of biological activity with a variety of calculated molecular descriptors. These descriptors quantify different aspects of a molecule's structure and properties. For 3-styrylchromone derivatives, QSAR analyses have identified several critical descriptors that influence their tumor-specificity and cytotoxicity nih.goviiarjournals.orgresearchgate.net.

These descriptors can be broadly categorized as:

Physicochemical Descriptors: These relate to properties like hydrophobicity and electrostatic interactions. Studies have shown that the cytotoxicity of 3-styrylchromones against normal cells has a good correlation with descriptors that reflect hydrophobic interactions josai.ac.jpnih.gov.

Structural and Shape Descriptors: These parameters describe the molecule's size, shape, and topology. The tumor-specificity of 3-styrylchromones has been found to be most correlated with descriptors for molecular shape iiarjournals.orgnih.govresearchgate.net.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule. Important descriptors include electronic charge and energy of the lowest unoccupied molecular orbital (LUMO) iiarjournals.orgresearchgate.net.

The table below summarizes key descriptors and their correlation with the biological activity of 3-styrylchromone derivatives, providing a framework for understanding the potential activity profile of this compound.

Descriptor CategorySpecific Descriptor ExamplesCorrelated Biological ActivityReference
Physicochemical Hydrophobicity parametersCytotoxicity against normal cells josai.ac.jpnih.gov
Structural/Shape Molecular shape descriptorsTumor-specificity iiarjournals.orgnih.govresearchgate.net
Quantum Chemical Electronic chargeTumor-specificity iiarjournals.orgnih.govresearchgate.net
Quantum Chemical LUMO EnergyTumor-specificity researchgate.net

Three-Dimensional QSAR (3D-QSAR) Approaches for Pharmacophore Elucidation

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (MFA), extend the principles of QSAR by considering the 3D properties of molecules. These approaches are crucial for elucidating the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.

In a 3D-QSAR study, molecules are aligned in 3D space, and steric and electrostatic fields around them are calculated nih.gov. The variations in these fields are then correlated with differences in biological activity. This process generates contour maps that visualize regions where specific properties are favorable or unfavorable for activity. For example, a contour map might indicate that a bulky, electron-donating group (like a methyl group) is preferred in a certain region of the molecule to enhance binding to a biological target. While specific 3D-QSAR studies on this compound are not extensively documented, the methodology has been applied to the broader chromone class, providing insights into the substitutional requirements for activities like antioxidant effects nih.gov. Such models are invaluable for understanding the spatial requirements of the target's binding site and for designing novel, potent ligands.

Molecular Docking Simulations for Ligand-Target Interactions and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex uni-duesseldorf.de. This method is fundamental for understanding ligand-target interactions at a molecular level and predicting the binding mode and affinity.

For the styrylchromone scaffold, molecular docking simulations have been employed to investigate their potential as inhibitors of various enzymes. For instance, studies on 2-styrylchromone derivatives have used docking to explore their interactions with the kinesin Eg5 protein, a target in cancer therapy espublisher.comespublisher.com. The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein (often from a crystal structure) and the ligand.

Docking Simulation: Placing the ligand into the active site of the receptor and sampling different conformations and orientations.

Scoring and Analysis: Evaluating the stability of each pose using a scoring function that estimates the binding free energy. The best-scoring poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and π-stacking.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful tool in drug discovery used to define the essential structural features a molecule must possess to be active at a specific biological target nih.govnih.gov. A pharmacophore model consists of an ensemble of steric and electronic features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, arranged in a specific 3D geometry.

For a class of compounds like styrylchromones, a pharmacophore model can be generated based on the structures of known active derivatives. This model represents a 3D hypothesis of the key interaction points. Once a reliable pharmacophore model is developed, it can be used as a 3D query for virtual screening of large compound databases nih.govfrontiersin.org. This process filters vast libraries to identify novel molecules that match the pharmacophore and are therefore likely to possess the desired biological activity frontiersin.org. This approach is highly efficient for discovering new chemical scaffolds that could be developed into potent drugs, potentially leading to the identification of novel styrylchromone-based therapeutic agents.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules from first principles northwestern.edulsu.edu. Methods like Density Functional Theory (DFT) are frequently employed to study molecules like this compound, providing detailed insights that are not accessible through experimental means alone.

These calculations can predict a wide range of molecular properties, including:

Optimized Molecular Geometry: Determining the most stable 3D conformation of the molecule.

Electronic Properties: Calculating the distribution of electrons, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability.

Reactivity Descriptors: DFT can be used to calculate global reactivity indices such as electronic chemical potential, chemical hardness, and electrophilicity researchgate.net. These descriptors help in understanding and predicting the reactivity of the molecule in various chemical reactions, including interactions with biological targets. For example, studies on chromone derivatives have used DFT to explore their antioxidant mechanisms by calculating parameters related to their ability to donate a hydrogen atom or an electron researchgate.net.

Future Research Directions and Translational Perspectives for E 6 Methyl 3 Styrylchromone

Rational Design and Synthesis of Next-Generation Styrylchromone Analogues with Enhanced Potency and Selectivity

The future development of styrylchromone-based therapeutics hinges on the principles of rational drug design, guided by a deep understanding of their structure-activity relationships (SAR). By systematically modifying the core structure of (E)-6-Methyl-3-styrylchromone, researchers can fine-tune its pharmacological properties to enhance potency against specific biological targets while minimizing off-target effects.

Quantitative structure-activity relationship (QSAR) studies are instrumental in this endeavor. For instance, 2D and 3D-QSAR analyses of 3-styrylchromone derivatives as monoamine oxidase B (MAO-B) inhibitors have provided significant insights into the structural requirements for potent and selective inhibition. nih.gov These computational models have revealed that specific substitutions on both the chromone (B188151) ring and the styryl moiety are critical for activity. A study on a series of 3-styrylchromone derivatives identified compounds with nanomolar potency against MAO-B, with one analogue exhibiting an IC₅₀ value of 2.2 nM. nih.gov The QSAR model for this series showed a high correlation coefficient (R²) of 0.972, indicating its strong predictive power for designing novel inhibitors. nih.gov

Similarly, research into the anticancer and anti-inflammatory activities of 3-styrylchromones has highlighted key structural features. For example, 3D pharmacophore-activity relationship analyses revealed that a hydroxyl group at the C4' position of the styryl's benzene (B151609) ring was crucial for the dual suppression of the HMGB1-RAGE signaling pathway, which is implicated in both inflammation and carcinogenesis. mdpi.commdpi.comnih.gov The presence and position of methoxy (B1213986) groups on the chromone ring also significantly influence activity, as seen in derivatives like 6-methoxy-3-(4-hydroxy)-styrylchromone and 7-methoxy-3-(4-hydroxy)-styrylchromone. mdpi.commdpi.com

Future design strategies will leverage these insights to:

Introduce diverse substituents on the styryl ring to explore electronic and steric effects on target binding.

Modify the chromone core , including the introduction of different functional groups at the 6-position and other sites, to improve selectivity and pharmacokinetic properties.

Employ computational tools such as molecular docking and molecular dynamics simulations to predict the binding modes of newly designed analogues with their target proteins, such as MAO-B or components of the RAGE signaling pathway. nih.govresearchgate.net

Table 1: Monoamine Oxidase B (MAO-B) Inhibitory Activity of Selected 3-Styrylchromone Derivatives This table presents a selection of 3-styrylchromone analogues and their corresponding inhibitory concentrations (IC₅₀) against MAO-B, illustrating the impact of structural modifications on potency.


CompoundSubstituent on Chromone Ring (R²)Substituent on Phenyl Ring (R⁴)MAO-B IC₅₀ (nM)Selectivity Index (MAO-A IC₅₀ / MAO-B IC₅₀)
1HH8.2> 3700
196-OCH₃4'-Cl2.2> 22700
216-OH4'-H26000.12
Analogue AH4'-Cl3.3> 15100
Analogue B6-OCH₃H11.3> 4400

Data adapted from a study on 3-styrylchromone derivatives as MAO-B inhibitors. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications for Styrylchromones

The chromone core is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.govscienceopen.com While activities such as antioxidant, anticancer, and anti-inflammatory effects are well-documented for styrylchromones, the full therapeutic potential of this compound and its class remains to be unlocked. nih.gov

Future research should focus on identifying and validating novel molecular targets. Known targets and activities provide a launchpad for these explorations:

Oncology: Certain 3-styrylchromones suppress the HMGB1-RAGE-ERK1/2 signaling pathway, suggesting their potential in cancers where this axis drives inflammation and proliferation. mdpi.comnih.gov Further studies could investigate their effects on other cancer-related pathways, such as apoptosis, angiogenesis, and metastasis.

Neurodegenerative Diseases: The potent and selective inhibition of MAO-B by some 3-styrylchromones makes them attractive candidates for the treatment of Parkinson's disease. nih.gov Future work could explore their potential neuroprotective effects beyond MAO-B inhibition, such as mitigating oxidative stress and neuroinflammation, which are common hallmarks of neurodegenerative conditions. nih.gov

Infectious Diseases: The antiviral activity of styrylchromones against viruses like HIV-1 integrase and rhinoviruses has been reported. nih.govscienceopen.com This opens avenues for screening this compound analogues against a broader panel of viral and bacterial pathogens to identify new anti-infective agents.

Metabolic Disorders: The ability of some styrylchromones to inhibit α-glucosidase suggests a potential role in managing type 2 diabetes. nih.gov This warrants further investigation into their effects on other targets related to metabolic syndrome.

Target identification and validation can be accelerated through chemoproteomics approaches, such as activity-based protein profiling, to identify the direct binding partners of this compound within the cell.

Development of Advanced Synthetic Methodologies for Efficient and Sustainable Production

The translation of promising compounds from the laboratory to clinical use requires robust, scalable, and environmentally sustainable synthetic methods. Traditional synthetic routes for 3-styrylchromones, such as the Wittig reaction or Knoevenagel condensation, can suffer from limitations like the use of toxic reagents, harsh reaction conditions, or low atom economy. nih.govarabjchem.org

Future research in this area will focus on "green chemistry" principles and advanced synthetic technologies:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. nih.govresearchgate.net Its application to the synthesis of styrylchromones has been shown to be effective and aligns with the principles of green chemistry by reducing energy consumption. nih.govnih.gov

Catalytic Methods: The development of novel catalysts can improve the efficiency and selectivity of key synthetic steps. For example, the use of nanocrystalline ZnO and Cu-ZnO catalysts has been explored for the Knoevenagel condensation to produce 3-styrylchromones with high yields and trans-selectivity. arabjchem.org Such heterogeneous catalysts are often reusable, further enhancing the sustainability of the process. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing flow-based methodologies for the synthesis of this compound could facilitate large-scale production for preclinical and clinical studies.

These advanced methodologies will not only make the synthesis more efficient and cost-effective but also minimize the environmental impact of producing these valuable compounds.

Integration of Multi-Omics Data to Decipher Complex Biological Mechanisms of Action

To fully understand the therapeutic potential and to identify predictive biomarkers for this compound, a systems-level understanding of its biological effects is necessary. Multi-omics approaches, which involve the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the cellular response to a drug. illumina.comthermofisher.comnih.gov

A pioneering study has already applied metabolomics to investigate the effects of a cytotoxic 3-styrylchromone derivative on oral squamous cell carcinoma cells. nih.gov The analysis revealed significant changes in metabolites involved in amino acid and glycerophospholipid metabolism, providing initial clues into the compound's mechanism of action. nih.govnih.gov

Future research should expand on this by integrating multiple layers of omics data:

Transcriptomics (RNA-Seq): To identify genes and signaling pathways whose expression is altered by the compound.

Proteomics: To quantify changes in protein levels and post-translational modifications, revealing the direct and indirect effects on cellular machinery.

Metabolomics: To obtain a functional readout of the cellular state by profiling changes in small-molecule metabolites. researchgate.net

By integrating these datasets, researchers can construct comprehensive network models of the drug's mechanism of action. nih.gov This approach can help to identify the primary targets, uncover novel mechanisms of action, understand mechanisms of resistance, and discover biomarkers to identify patient populations most likely to respond to treatment. illumina.com This systems-level insight is crucial for the rational clinical development of next-generation therapeutics based on the this compound scaffold. youtube.com

Q & A

Q. What computational methods predict the electronic properties of this compound derivatives?

  • Methodological Answer : Perform time-dependent DFT (TD-DFT) calculations with B3LYP/6-311+G(d,p) basis sets to simulate UV-Vis spectra. HOMO-LUMO gaps <3.5 eV correlate with visible-light absorption, useful for photodynamic therapy applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.